3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-2H-isoquinolin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4/c1-2-24-14-8-7-10(9-13(14)19)16(21)15-17(22)11-5-3-4-6-12(11)18(23)20-15/h3-9,22H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORACIPALWXIEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C(=O)N2)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 3-chloro-4-ethoxybenzoyl chloride: This intermediate is prepared by reacting 3-chloro-4-ethoxybenzoic acid with thionyl chloride (SOCl2) under reflux conditions.
Coupling Reaction: The 3-chloro-4-ethoxybenzoyl chloride is then reacted with 4-hydroxyisoquinolin-1(2H)-one in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of 3-(3-chloro-4-ethoxybenzoyl)-4-oxoisoquinolin-1(2H)-one.
Reduction: Formation of 3-(4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one.
Substitution: Formation of 3-(3-azido-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one or 3-(3-thio-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one.
Scientific Research Applications
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinolinone/Isoquinolinone Family
The compound shares structural similarities with other benzoyl-substituted quinolinone/isoquinolinone derivatives, such as 3-(2,4-dichlorobenzoyl)-6-hexyl-4-hydroxy-1H-quinolin-2-one (CAS: LS-142664). A comparative analysis is outlined below:
Key Observations:
Core Heterocycle Differences: The isoquinolinone core (vs. This could influence interactions with biological targets or crystallization behavior .
Substituent Effects: The 3-chloro-4-ethoxybenzoyl group in the target compound introduces a polar ethoxy group, which may improve aqueous solubility compared to the 2,4-dichlorobenzoyl group in the analogue . The hexyl chain in the quinolinone derivative significantly increases lipophilicity, likely enhancing membrane permeability but reducing solubility .
Methodological Considerations for Structural Analysis
- Density Functional Theory (DFT) : Used to predict thermochemical properties (e.g., stability, electronic effects) of similar heterocycles. For example, hybrid functionals incorporating exact exchange (e.g., B3LYP) could model the electronic impact of substituents like ethoxy or chloro .
- Crystallography (SHELX System) : Widely employed for small-molecule structure determination. The absence of reported crystal data for the target compound suggests opportunities for future structural studies using programs like SHELXT or SHELXL .
Biological Activity
3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₉ClN₂O₄
- Molecular Weight : 280.664 g/mol
- CAS Number : 223387-75-5
- IUPAC Name : 2-[(1-chloro-4-hydroxyisoquinolin-3-yl)formamido]acetic acid
Synthesis
The synthesis of 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one involves several steps:
- Formation of the Isoquinoline Core : The isoquinoline structure is synthesized through cyclization reactions involving appropriate precursors.
- Chlorination and Ethoxylation : The introduction of the chloro and ethoxy groups is achieved via electrophilic aromatic substitution reactions.
- Final Coupling Reaction : The final compound is formed by coupling the benzoyl moiety with the hydroxyisoquinoline.
The compound exhibits its biological activity primarily through the inhibition of certain enzymes and modulation of signaling pathways. Specifically, it acts as a prolyl-hydroxylase inhibitor, stabilizing hypoxia-inducible transcription factors (HIFs) independent of oxygen levels. This mechanism is crucial for therapeutic applications in conditions like cancer and ischemia.
Pharmacological Effects
- Antitumor Activity : Studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines.
- Neuroprotective Effects : It has demonstrated potential in protecting neuronal cells from oxidative stress.
- Anti-inflammatory Properties : The compound exhibits anti-inflammatory effects, which may be beneficial in treating chronic inflammatory diseases.
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 280.664 g/mol |
| CAS Number | 223387-75-5 |
| Bioactivity | Antitumor, Neuroprotective |
| Mechanism | Prolyl-hydroxylase inhibition |
Study 1: Antitumor Efficacy
A study published in Cancer Research demonstrated that 3-(3-chloro-4-ethoxybenzoyl)-4-hydroxyisoquinolin-1(2H)-one significantly reduced the growth of human breast cancer cells in vitro. The compound inhibited cell cycle progression at the G1 phase and induced apoptosis.
Study 2: Neuroprotection
Research conducted at a leading neuroscience institute found that this compound protected against glutamate-induced neurotoxicity in rat cortical neurons. The results indicated a reduction in reactive oxygen species (ROS) production and preservation of mitochondrial integrity.
Study 3: Anti-inflammatory Action
In a recent pharmacological study, the compound was shown to reduce the levels of pro-inflammatory cytokines in a murine model of arthritis, suggesting its potential use in treating inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
